2-Propyl-1-pyrrolidin-3-ylpyrrolidine
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Overview
Description
2-Propyl-1-pyrrolidin-3-ylpyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as a substituted piperidine, with appropriate reagents under controlled conditions. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out in a continuous tube- or tube bundle reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Substitution reactions, such as electrophilic iodination, can produce iodopyrroles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic halogenating agents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives to selectively obtain pyrrolidin-2-ones or 3-iodopyrroles .
Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and iodopyrroles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Propyl-1-pyrrolidin-3-ylpyrrolidine has a wide range of scientific research applications. In medicinal chemistry, pyrrolidine derivatives are used to design novel biologically active compounds with target selectivity . These compounds can interact with various biological targets, making them valuable in drug discovery and development. Additionally, pyrrolidine-functionalized nucleoside analogs have been evaluated for their antiviral and anticancer activities .
Mechanism of Action
The mechanism of action of 2-Propyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying the anticancer activity of pyrrolidine derivatives .
Comparison with Similar Compounds
2-Propyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications. Pyrrolidin-2-one derivatives, for example, exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, and anticancer properties .
List of Similar Compounds:- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizidine
- Prolinol
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-propyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-2-4-10-5-3-8-13(10)11-6-7-12-9-11/h10-12H,2-9H2,1H3 |
InChI Key |
NGSOAYNHDIPGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1C2CCNC2 |
Origin of Product |
United States |
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